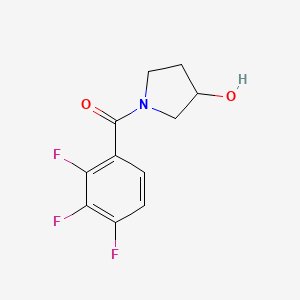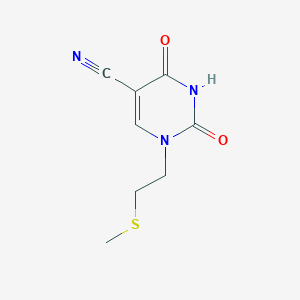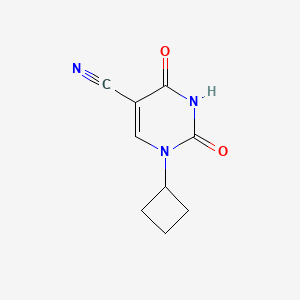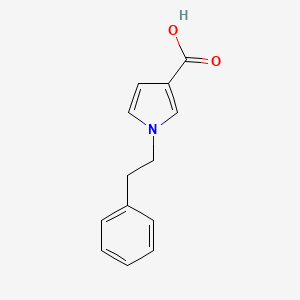
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide serves as a precursor in chemical synthesis. Miyashita et al. (1990) demonstrated its use in generating 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a class of compounds with potential in diverse chemical applications. Hu et al. (2011) also explored its utility in the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives, which exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities (Miyashita et al., 1990)(Hu et al., 2011).
Antifungal Activity
Research by Du et al. (2015) on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to this compound, revealed moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests potential applications in agriculture and pharmaceuticals (Du et al., 2015).
Anticancer and DNA Binding
Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells and DNA-binding interactions. These findings indicate potential therapeutic applications in cancer treatment (Lu et al., 2014).
Efficient Synthesis Methods
Khan et al. (2005) developed a modified synthesis approach for variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones using this compound. This research contributes to more economical and efficient methods in chemical synthesis (Khan et al., 2005).
Structural and Spectral Studies
Viveka et al. (2016) focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to this compound. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Viveka et al., 2016).
Propriétés
IUPAC Name |
2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVALHZTBOAEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)



![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)


![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)

![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)

